molecular formula C16H24N2O2S2 B276246 Ethyl 2-({[ethyl(methyl)amino]carbothioyl}amino)-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-({[ethyl(methyl)amino]carbothioyl}amino)-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No. B276246
M. Wt: 340.5 g/mol
InChI Key: JXAHFGJYINFIAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-({[ethyl(methyl)amino]carbothioyl}amino)-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a chemical compound that has been the subject of extensive scientific research in recent years. This compound, also known as ETT, is a potential drug candidate due to its ability to inhibit the activity of certain enzymes in the human body.

Mechanism of Action

Ethyl 2-({[ethyl(methyl)amino]carbothioyl}amino)-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate works by binding to the active site of DPP-4, preventing the enzyme from breaking down certain hormones in the body. This leads to an increase in the levels of these hormones, which can help to regulate blood sugar levels in people with type 2 diabetes.
Biochemical and Physiological Effects:
Ethyl 2-({[ethyl(methyl)amino]carbothioyl}amino)-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been shown to have several biochemical and physiological effects in the human body. In addition to its ability to inhibit DPP-4, Ethyl 2-({[ethyl(methyl)amino]carbothioyl}amino)-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has also been shown to have antioxidant and anti-inflammatory properties. These properties may have potential applications in the treatment of other diseases, such as cancer and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using Ethyl 2-({[ethyl(methyl)amino]carbothioyl}amino)-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in lab experiments is its specificity for DPP-4. This allows researchers to study the effects of DPP-4 inhibition without the interference of other enzymes. However, one limitation of using Ethyl 2-({[ethyl(methyl)amino]carbothioyl}amino)-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is its relatively low potency compared to other DPP-4 inhibitors. This may make it less effective in treating type 2 diabetes than other drugs.

Future Directions

There are several future directions for research on Ethyl 2-({[ethyl(methyl)amino]carbothioyl}amino)-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. One area of research could focus on improving the potency of the compound, potentially making it a more effective DPP-4 inhibitor. Another area of research could focus on the potential applications of Ethyl 2-({[ethyl(methyl)amino]carbothioyl}amino)-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate's antioxidant and anti-inflammatory properties in the treatment of other diseases. Additionally, further research could be conducted to better understand the biochemical and physiological effects of Ethyl 2-({[ethyl(methyl)amino]carbothioyl}amino)-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in the human body.

Synthesis Methods

The synthesis of Ethyl 2-({[ethyl(methyl)amino]carbothioyl}amino)-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex process that involves several steps. The first step is the preparation of 4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid, which is then reacted with ethyl chloroformate to form ethyl 4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. This compound is then reacted with methyl isothiocyanate to form ethyl 2-({[ethyl(methyl)amino]carbothioyl}amino)-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate.

Scientific Research Applications

Ethyl 2-({[ethyl(methyl)amino]carbothioyl}amino)-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been the subject of extensive scientific research due to its potential as a drug candidate. One area of research has focused on its ability to inhibit the activity of certain enzymes in the human body, specifically the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 inhibitors are used in the treatment of type 2 diabetes, and Ethyl 2-({[ethyl(methyl)amino]carbothioyl}amino)-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has shown potential as a new DPP-4 inhibitor.

properties

Molecular Formula

C16H24N2O2S2

Molecular Weight

340.5 g/mol

IUPAC Name

ethyl 2-[[ethyl(methyl)carbamothioyl]amino]-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C16H24N2O2S2/c1-5-18(4)16(21)17-14-13(15(19)20-6-2)12-10(3)8-7-9-11(12)22-14/h10H,5-9H2,1-4H3,(H,17,21)

InChI Key

JXAHFGJYINFIAR-UHFFFAOYSA-N

SMILES

CCN(C)C(=S)NC1=C(C2=C(S1)CCCC2C)C(=O)OCC

Canonical SMILES

CCN(C)C(=S)NC1=C(C2=C(S1)CCCC2C)C(=O)OCC

Origin of Product

United States

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